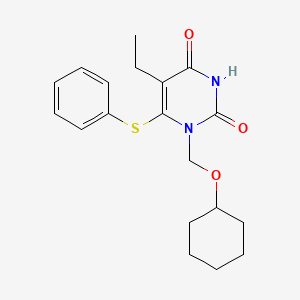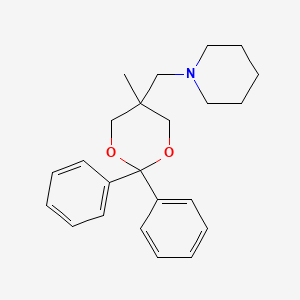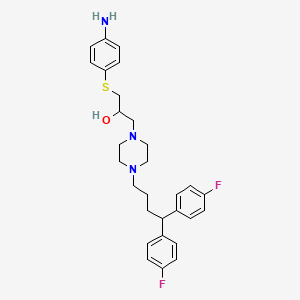
4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a hydroxy group and two methoxy groups attached to a phenyl ring, which is further connected to a nicotinonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile typically involves multiple steps. One common synthetic route starts with the preparation of 2-hydroxy-3,4-dimethoxybenzaldehyde, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the desired nicotinonitrile compound. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the nitro group results in an amine derivative .
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may target enzymes or receptors involved in oxidative stress, inflammation, or other cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Hydroxy-3,4-dimethoxyphenyl)butyric acid
- 7-(2-Hydroxy-3,4-dimethoxyphenyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- 4-(3-(2-Hydroxy-3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-phenyl-1,2-dihydro-pyridine-3-carbonitrile
Uniqueness
What sets 4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
61948-31-0 |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
4-(2-hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16N2O3/c1-9-10(2)18-8-11(7-17)14(9)12-5-6-13(20-3)16(21-4)15(12)19/h5-6,8,19H,1-4H3 |
InChI-Schlüssel |
UWJSITSXVNDELZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CN=C1C)C#N)C2=C(C(=C(C=C2)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


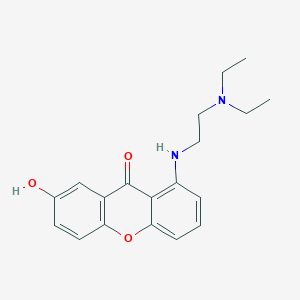
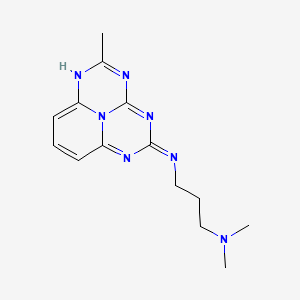
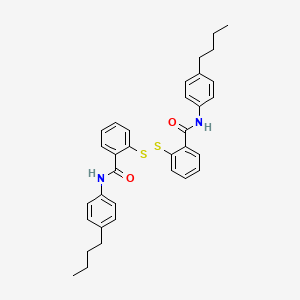
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)
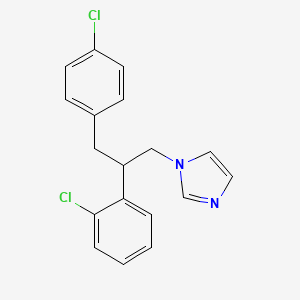
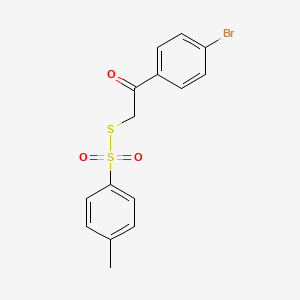
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
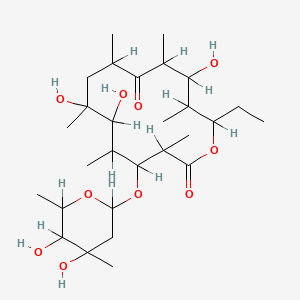
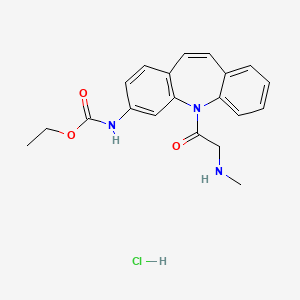
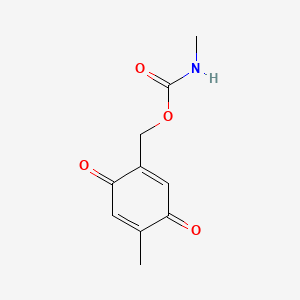
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
